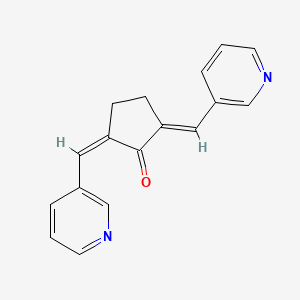![molecular formula C18H23N3O3 B7553239 (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone, also known as DPM or 25D-NBOMe, is a synthetic compound that belongs to the family of N-benzyl phenethylamines. It is a potent psychoactive substance that has gained popularity in recent years due to its hallucinogenic properties. DPM is a derivative of the 2C family of psychedelic drugs and is structurally similar to other NBOMe compounds such as 25I-NBOMe and 25C-NBOMe.
Mecanismo De Acción
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone works by binding to the 5-HT2A receptor and activating it. This leads to an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the drug. This compound also has an affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
The effects of this compound on the body are complex and varied. It has been shown to have potent hallucinogenic effects, including changes in perception, thought, and emotion. This compound has also been shown to increase heart rate and blood pressure, which can be dangerous in certain individuals. Other effects of this compound include pupil dilation, sweating, and tremors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the neurobiology of perception and consciousness. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound also has several limitations. Its potent hallucinogenic effects can make it difficult to use in certain studies, and its potential for cardiovascular effects makes it unsuitable for use in certain individuals.
Direcciones Futuras
There are several potential future directions for research on (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone. One area of interest is the development of new therapeutic applications for the drug. This compound has been shown to have potential as a treatment for certain psychiatric disorders, including depression and anxiety. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Finally, research on the neurobiology of perception and consciousness using this compound is likely to continue to be an active area of research in the future.
Métodos De Síntesis
The synthesis of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone involves the reaction of 2,5-dimethoxybenzaldehyde with 2-(pyrazol-1-ylmethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a final purification step to obtain pure this compound. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been shown to have a potent hallucinogenic effect, which has led to its use in research on the neurobiology of perception and consciousness.
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-7-8-17(24-2)16(12-15)18(22)21-11-4-3-6-14(21)13-20-10-5-9-19-20/h5,7-10,12,14H,3-4,6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMJRGVXQMOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCCC2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)

![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)
![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)


![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)